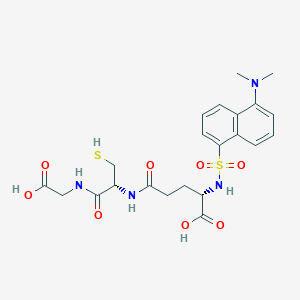
Dansyl glutathione
Vue d'ensemble
Description
Dansyl glutathione is a compound formed by the conjugation of glutathione with dansyl chloride. Glutathione is a tripeptide composed of glutamic acid, cysteine, and glycine, and it plays a crucial role in cellular processes such as detoxification and antioxidant defense. Dansyl chloride is a fluorescent dye that is often used to label proteins and peptides. The combination of these two molecules results in a compound that is useful for various analytical and research applications due to its fluorescent properties.
Mécanisme D'action
Target of Action
Dansyl glutathione (dGSH) primarily targets reactive metabolites in the body . Reactive metabolites are unstable compounds that can interact with cellular components, leading to potential cellular damage . dGSH acts as a trapping agent, binding to these reactive metabolites and preventing them from causing harm .
Mode of Action
dGSH interacts with its targets through a process known as bioactivation . In this process, test compounds are incubated with human liver microsomes in the presence of dGSH and NADPH . The resulting mixtures are then analyzed to identify and quantify the dGSH adducts, which are the products of the reaction between dGSH and the reactive metabolites . The chemical reactivity of dGSH is equivalent to that of reduced glutathione (GSH), making it an effective trapping agent .
Biochemical Pathways
The primary biochemical pathway involved in the action of dGSH is the glutathione metabolic pathway . Glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine, plays a crucial role in cellular defense against oxidative stress . dGSH, being a derivative of glutathione, participates in this pathway and contributes to the detoxification process .
Pharmacokinetics
The pharmacokinetics of dGSH involve its absorption, distribution, metabolism, and excretion (ADME) . The quantification of reactive metabolite formation using dGSH is based on the intrinsic spectroscopic property of the chemical tag, the dansyl moiety . This allows for the estimation of the bioavailability of dGSH and its impact on the body .
Result of Action
The primary result of dGSH’s action is the prevention of potential cellular damage caused by reactive metabolites . By acting as a trapping agent, dGSH binds to these metabolites, preventing them from interacting with cellular components . This action contributes to the maintenance of cellular homeostasis and defense against oxidative stress .
Action Environment
The action, efficacy, and stability of dGSH can be influenced by various environmental factors. For instance, the availability of branched-chain amino acids and extracellular pH can influence both glutathione homeostasis and cell viability . Moreover, factors such as the underlying diseases, individual genotypes of the immune system, and drug-specific risk factors can also affect the action of dGSH .
Analyse Biochimique
Biochemical Properties
Dansyl glutathione interacts with various enzymes, proteins, and other biomolecules. It is particularly involved in the process of glutathione trapping, which enables the detection and characterization of reactive metabolites . These metabolites are formed as a result of the oxidation of drug compounds by P450 enzymes . The formation of these reactive metabolites is correlated with the risk of drug-induced liver injury .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the detoxification of reactive oxygen species and xenobiotics . It also plays a role in the regulation of cell homeostasis, as it participates in signaling redox, regulation of the synthesis and degradation of proteins, cell proliferation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its role in enzyme inhibition or activation. For instance, in the presence of cysteine, a novel fluorescent probe, DN-C, based on a d-PeT switching mechanism, exhibits a turn-on fluorescence signal and nearly 28-fold fluorescence intensity enhancement .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For example, Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 min . Free amines react with Dansyl chloride, yielding Dansylated reaction products, which are well-retained on reverse-phase columns .
Metabolic Pathways
This compound is involved in the major network of nitrogen-metabolizing pathways in plants, which also produces intermediates like nitric oxide, and γ-aminobutyric acid (GABA) that play critical roles in plant development and stress .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, glutathione can cross the chloroplast envelope at rates similar to the speed of biosynthesis . Control of glutathione concentration and redox state is due to a complex interplay between biosynthesis, utilization, degradation, oxidation/reduction, and transport .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile. Glutathione is present in millimolar concentrations in various subcellular compartments . Its localization is essential for its role in cellular homeostasis, as it participates in signaling redox, regulation of the synthesis and degradation of proteins, cell proliferation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dansyl glutathione involves the reaction of oxidized glutathione (glutathione disulfide) with dansyl chloride. The process can be summarized in the following steps:
Derivatization of Glutathione Disulfide: Oxidized glutathione is reacted with dansyl chloride in an appropriate solvent, such as dimethylformamide, under basic conditions (e.g., sodium carbonate buffer) to form dansylated glutathione disulfide.
Reduction of Disulfide Bond: The dansylated glutathione disulfide is then reduced to dansylated glutathione using a reducing agent such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Industrial Production Methods
While the industrial production of this compound is not extensively documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dansyl glutathione can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue of glutathione can be oxidized to form disulfides.
Reduction: The disulfide bond in oxidized glutathione can be reduced back to the thiol form.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of glutathione disulfide.
Reduction: Regeneration of reduced glutathione.
Substitution: Formation of substituted dansyl derivatives.
Applications De Recherche Scientifique
Dansyl glutathione is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Analytical Chemistry: Used as a fluorescent probe for the detection and quantification of reactive metabolites and other analytes.
Biochemistry: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Utilized in drug metabolism studies to identify and quantify reactive metabolites.
Industry: Applied in the development of biosensors and diagnostic assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione: A tripeptide that plays a key role in cellular detoxification and antioxidant defense.
Dansyl chloride: A fluorescent dye used for labeling proteins and peptides.
Glutathione ethyl ester: A more lipophilic derivative of glutathione used as a trapping agent for reactive metabolites.
Uniqueness
Dansyl glutathione is unique due to its combination of fluorescent properties and the ability to interact with reactive metabolites. This dual functionality makes it a powerful tool for analytical and research applications, particularly in the fields of biochemistry and pharmacology.
Propriétés
IUPAC Name |
(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O8S2/c1-26(2)17-7-3-6-14-13(17)5-4-8-18(14)36(33,34)25-15(22(31)32)9-10-19(27)24-16(12-35)21(30)23-11-20(28)29/h3-8,15-16,25,35H,9-12H2,1-2H3,(H,23,30)(H,24,27)(H,28,29)(H,31,32)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXGOBFBYCOXAJ-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988874.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione](/img/structure/B2988877.png)
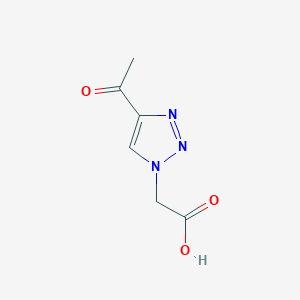
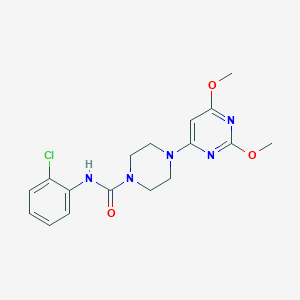
![[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B2988882.png)
![7-[2-(2-Oxochromen-7-yl)oxyethoxy]chromen-2-one](/img/structure/B2988883.png)
![1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2988884.png)
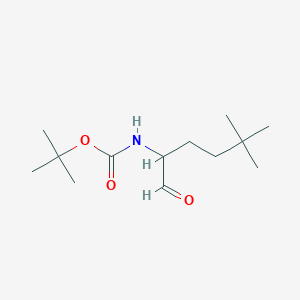
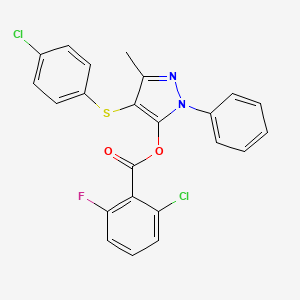
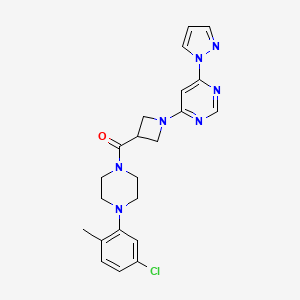
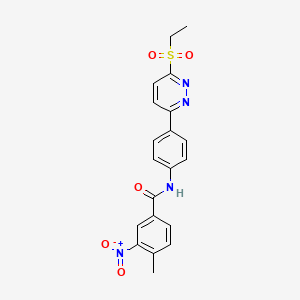
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/new.no-structure.jpg)
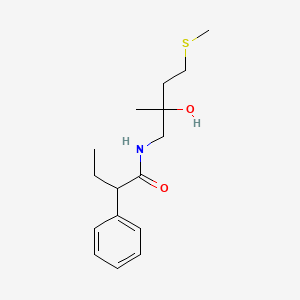
![3-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2988897.png)
